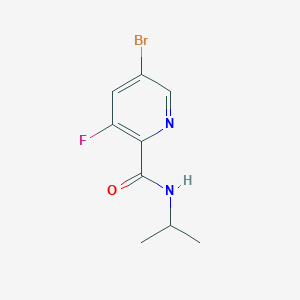

5-Bromo-3-fluoro-N-isopropylpicolinamide

Description

5-Bromo-3-fluoro-N-isopropylpicolinamide is a halogenated picolinamide derivative featuring a pyridine ring substituted with bromo (position 5), fluoro (position 3), and an isopropylamide group (position 2). This structural motif is common in agrochemical and pharmaceutical intermediates, where halogen atoms enhance bioactivity and influence molecular interactions.

Properties

IUPAC Name |

5-bromo-3-fluoro-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c1-5(2)13-9(14)8-7(11)3-6(10)4-12-8/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSAXYPQPILUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-isopropylpicolinamide typically involves the following steps:

Bromination: The starting material, 3-fluoropyridine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.

Amidation: The brominated intermediate is then reacted with isopropylamine to form the final product, 5-Bromo-3-fluoro-N-isopropylpicolinamide.

The reaction conditions for these steps generally include the use of appropriate solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., palladium or copper catalysts) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-fluoro-N-isopropylpicolinamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups or the modification of existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reaction conditions may involve the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under controlled conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under specific conditions to achieve the desired oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different functionalized compounds.

Scientific Research Applications

5-Bromo-3-fluoro-N-isopropylpicolinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The isopropyl group attached to the amide nitrogen can also affect the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-Bromo-3-fluoro-N-isopropylpicolinamide, differing in substituent positions, functional groups, or side chains:

Halogenated Picolinonitriles and Pyridines

- 5-Bromo-3-fluoropicolinonitrile (CAS 1162674-74-9): Structure: Bromo (C5), fluoro (C3), nitrile (C2). Key Differences: Replaces the isopropylamide group with a nitrile, reducing hydrogen-bonding capacity and increasing electrophilicity. Similarity Score: 0.71 (indicative of moderate structural overlap) .

- 5-Bromo-3-fluoro-2-methylpyridine (CAS 1227573-02-5): Structure: Bromo (C5), fluoro (C3), methyl (C2). Similarity Score: 0.70 .

Carboxylic Acid Derivatives

6-Bromo-5-fluoropicolinic acid (CAS 959245-76-2) :

- 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 1005474-88-3): Structure: Bromo (C3), trifluoromethyl (C5), carboxylic acid (C2). Similarity Score: 0.75 .

Substituted Benzamides

- 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0) :

Methoxy-Substituted Analogs

- 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Structure: Bromo (C5), methoxy (C3), N-methylamide (C2). Source: Structural catalog .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: The nitrile and carboxylic acid analogs exhibit distinct reactivity profiles. Nitriles (e.g., 5-Bromo-3-fluoropicolinonitrile) are prone to nucleophilic addition, whereas amides (e.g., the target compound) participate in hydrolysis or coupling reactions .

- Bioactivity : Halogen positioning (e.g., C5 vs. C6) influences interactions with biological targets. For instance, 3-Bromo-5-(trifluoromethyl)picolinic acid’s trifluoromethyl group enhances binding to enzymes like ALS (acetolactate synthase) in herbicides .

- Physicochemical Properties : The isopropylamide group in the target compound likely improves lipophilicity compared to carboxylic acid derivatives, favoring blood-brain barrier penetration in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.